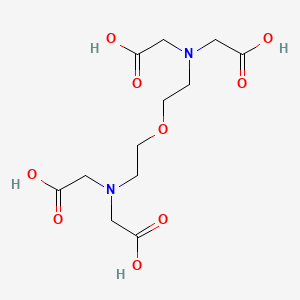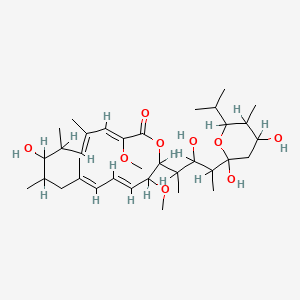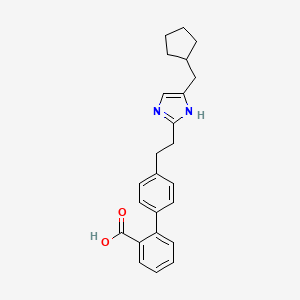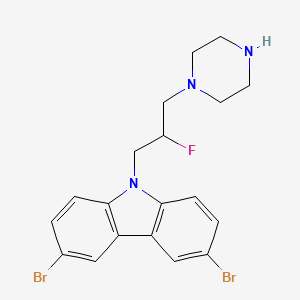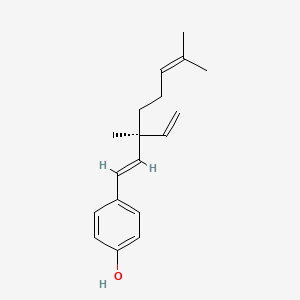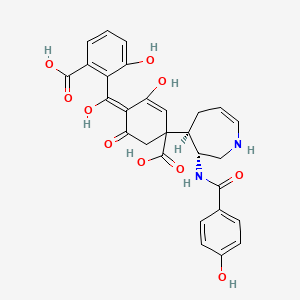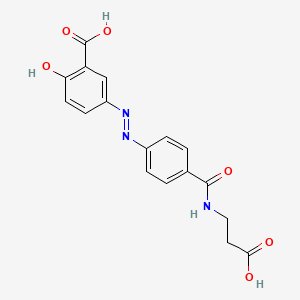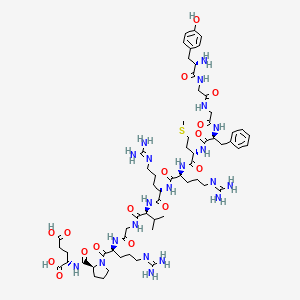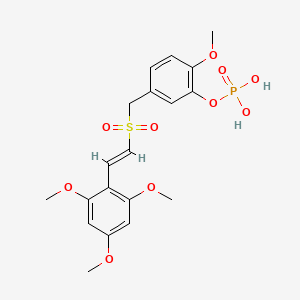
Briciclib
Übersicht
Beschreibung
Briciclib ist ein kleines Molekül, das eine starke Antikrebsaktivität gezeigt hat. Es ist ein wasserlösliches Derivat von ON 013100 und wird derzeit als klinisches Mittel untersucht, das auf den eukaryotischen Translationsinitiationsfaktor 4E (eIF4E) abzielt. Dieser Faktor ist ein Master-Regulator der mRNA-Translation in Säugetierzellen und ist mit der Förderung mehrerer Gene verbunden, die für die Zellproliferation, das Überleben, die Angiogenese und die Metastasierung unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
Briciclib wurde ausgiebig auf seine Antikrebs-Eigenschaften untersucht. Es hat eine inhibitorische Aktivität gegen die Proliferation verschiedener Krebszelllinien gezeigt, darunter Mantelzelllymphom, Brustkrebs, Magenkrebs und Speiseröhrenkrebs. Die Verbindung hat die Fähigkeit gezeigt, die Expression von Cyclin D1 und c-Myc zu reduzieren, die Marker sind, die mit der eIF4E-Aktivität und Apoptose verbunden sind .
Seine Fähigkeit, eIF4E anzuvisieren, macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika für verschiedene Krankheiten .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an eIF4E bindet, ein Proto-Onkogen, das die Translation mehrerer Gene fördert, die für die Zellproliferation, das Überleben, die Angiogenese und die Metastasierung unerlässlich sind. Durch die Hemmung von eIF4E reduziert this compound die Expression von Cyclin D1 und c-Myc, was zu einer verminderten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt .
Wirkmechanismus
Target of Action
Briciclib, also known as ON-013105 and ON-014185, primarily targets the eukaryotic translation initiation factor 4E (eIF4E) in solid cancers . eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt), angiogenesis (VEGF), and metastasis (MMP9) .
Mode of Action
This compound is a small molecule that binds to eIF4E . This binding inhibits the translation of eIF4E’s target genes, disrupting its functionality as a translation factor . This interaction with eIF4E is direct, as indicated by Nuclear Magnetic Resonance (NMR) analysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of eIF4E leads to a reduction in the expression of cyclin D1 and c-Myc, key players in this pathway .
Pharmacokinetics
It is known that this compound is water-soluble , which may influence its bioavailability and distribution.
Result of Action
This compound has demonstrated potent anticancer activity in various cancer cell lines, including Mantle Cell Lymphoma (MCL), breast, gastric, and esophageal cancers . It significantly reduces the expression of cyclin D1 and c-Myc within 8 hours in a dose-dependent manner . Furthermore, treatment with this compound enhances the expression of P53 and Cleaved Caspase 3 pro-apoptotic proteins in breast and MCL cancer cell lines .
Biochemische Analyse
Biochemical Properties
Briciclib is known to interact with the Eukaryotic translation initiation factor 4E (eIF4E), a master regulator that controls the translation of mRNA in mammalian cells . eIF4E promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt, survivin), angiogenesis (VEGF), and metastasis (MMP9) .
Cellular Effects
This compound has shown potent anticancer activity by inhibiting the proliferation of various cancer cell lines at nanomolar concentrations . It has been observed to significantly reduce the expression of cyclin D1 and c-Myc in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours and in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to eIF4E, disrupting its functionality as a translation factor . This interaction leads to a reduction in the expression of proteins like cyclin D1 and c-Myc, which are essential for cellular proliferation .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, it’s known that this compound and its derivative ON 013100 have shown significant anticancer activity in various cancer cell lines .
Subcellular Localization
Given its interaction with eIF4E, it is likely that this compound localizes to the same subcellular compartments as eIF4E .
Vorbereitungsmethoden
Briciclib wird als Derivat von ON 013100 synthetisiert. Die Syntheseroute beinhaltet die Modifikation von ON 013100, um seine Wasserlöslichkeit und Bioverfügbarkeit zu verbessern. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung in fester Form hergestellt wird und für experimentelle Zwecke in Dimethylsulfoxid (DMSO) gelöst werden kann .
Analyse Chemischer Reaktionen
Briciclib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen auf dem Molekül unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Briciclib ähnelt anderen eIF4E-gerichteten Wirkstoffen wie ON 013100. Es ist einzigartig in seiner Wasserlöslichkeit und verbesserten Bioverfügbarkeit, die es für den klinischen Einsatz besser geeignet machen. Weitere ähnliche Verbindungen sind Ribociclib, Palbociclib und Abemaciclib, die selektive Inhibitoren der Cyclin-abhängigen Kinasen 4 und 6 (CDK4/6) sind. Diese Verbindungen zielen ebenfalls auf an der Zellproliferation beteiligte Pfade ab, haben aber unterschiedliche molekulare Ziele und Wirkmechanismen .
Ähnliche Verbindungen
- ON 013100
- Ribociclib
- Palbociclib
- Abemaciclib
Eigenschaften
IUPAC Name |
[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKEWVEVKKGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865783-99-9 | |
| Record name | Briciclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Briciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Briciclib?
A1: this compound acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, this compound disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].
Q2: How does this compound compare to other eIF4E inhibitors?
A2: While several compounds target the eIF4F complex (which includes eIF4E), this compound demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that this compound, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights this compound's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.
Q3: What is the role of this compound in treating MYC-driven lymphoma?
A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, this compound, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like this compound effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, this compound's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].
Q4: What are the potential advantages of an orally bioavailable form of this compound?
A4: Research highlights the development of ON 013100, an orally bioavailable analog of this compound []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of this compound currently under clinical investigation []. Preclinical studies show that both ON 013100 and this compound exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


